N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14968506
Molecular Formula: C26H27N5O5
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N5O5 |
|---|---|
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H27N5O5/c1-3-34-11-5-10-30-22(27)18(25(32)28-14-17-7-8-20-21(12-17)36-15-35-20)13-19-24(30)29-23-16(2)6-4-9-31(23)26(19)33/h4,6-9,12-13,27H,3,5,10-11,14-15H2,1-2H3,(H,28,32) |
| Standard InChI Key | UCJXDGOOKUEJAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique molecular structure. This compound includes a benzodioxole moiety, which is known for its presence in numerous biologically active compounds, and a triazine ring structure characteristic of triazatricyclo compounds. The compound's intricate structure includes multiple functional groups, such as the carboxamide group, contributing to its chemical behavior and reactivity.
Synthesis and Characterization
The synthesis of such complex organic compounds typically involves multi-step reactions requiring careful control of conditions like temperature, pH, and reaction time. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product identity.
Potential Applications
While specific applications for this compound are not well-documented, its structural features suggest potential uses in various scientific fields, including pharmaceuticals and materials science. Further research is needed to fully explore its capabilities and optimize its applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume